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Compound of Interest

Compound Name: 2-Amino-4-bromobenzamide

Cat. No.: B107191

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the
analytical characterization of 2-Amino-4-bromobenzamide (C7H7BrN20). As a valuable
building block in medicinal chemistry and materials science, unambiguous structural
confirmation is critical for its application in research and development. This document, intended
for researchers, scientists, and drug development professionals, synthesizes predictive data
and established spectroscopic principles for Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) analysis. We delve into the causality behind spectral features,
provide standardized protocols for data acquisition, and present the information in a clear,
accessible format to support experimental design and data interpretation.

Molecular Structure and Physicochemical
Properties

2-Amino-4-bromobenzamide is a substituted aromatic compound containing three key
functional groups: a primary amine, a primary amide, and a bromo substituent. This specific
arrangement of electron-donating (amine) and electron-withdrawing (amide, bromine) groups
on the benzene ring dictates its unique spectroscopic signature.

Molecular Structure Diagram
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Caption: Chemical structure of 2-Amino-4-bromobenzamide with atom numbering for NMR
assignments.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C7H7BrN20 [1][2]
Molecular Weight 215.05 g/mol [1]
Monoisotopic Mass 213.97418 Da [3]

CAS Number 879933-60-1

| Appearance | Solid |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of
organic molecules. For 2-Amino-4-bromobenzamide, both *H and 13C NMR are essential for
confirming the substitution pattern on the aromatic ring and verifying the presence of the amine
and amide groups.

Predicted 'H NMR Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and
exchangeable protons of the amine and amide groups. The substitution pattern breaks the
symmetry of the benzene ring, resulting in three unique aromatic proton environments.

o Causality of Chemical Shifts: The aromatic protons are influenced by the electronic effects of
the substituents. The -NHz group is strongly electron-donating, shielding nearby protons
(shifting them upfield), while the -CONHz and -Br groups are electron-withdrawing,
deshielding them (shifting them downfield). The amide (-CONHz) and amine (-NH2) protons
are exchangeable and often appear as broad singlets; their chemical shift can be highly
dependent on solvent, concentration, and temperature.

Table 2: Predicted *H NMR Chemical Shifts and Multiplicities
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Proton Predicted o o Coupling .
. Multiplicity Rationale

Assignment (ppm) Constant (J)
Ortho to C-Br
and meta to C-
NHz. Appears

H-3 ~7.3-75 d J=2Hz as a doublet
due to small
meta-coupling
to H-5.

Ortho to C-Br

and ortho to C-
H-5 ~6.8-7.0 dd J=8Hz, 2 Hz NH2. Split by H-6

(ortho) and H-3

(meta).

Ortho to the C-
CONH: group

H-6 ~7.1-7.3 d J=8Hz and meta to C-
Br. Split by H-5
(ortho).

Broad signal due
] to quadrupole
-NH2 (Amine) ~4.0-55 brs - .
broadening and

exchange.

| -CONHz2 (Amide) | ~7.0 - 8.0 | br s | - | Two broad signals may be observed due to restricted
rotation around the C-N bond. |

Predicted **C NMR Analysis

The 13C NMR spectrum is expected to show seven distinct carbon signals, corresponding to the
six carbons of the benzene ring and the one carbonyl carbon of the amide group.

o Causality of Chemical Shifts: The carbonyl carbon (-C=0) is significantly deshielded and
appears far downfield (160-180 ppm).[4] Aromatic carbons directly attached to
electronegative atoms (Br, N) have their chemical shifts significantly altered. The carbon
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attached to bromine (C-4) will be shifted upfield relative to an unsubstituted carbon due to

the "heavy atom effect,” while the carbon attached to the amine group (C-2) will be shifted

downfield.

Table 3: Predicted 3C NMR Chemical Shifts

Carbon Assignment Predicted & (ppm) Rationale
Aromatic quaternary

C-1 (-C-CONHz2) ~135 - 140 carbon, deshielded by the
amide group.
Aromatic quaternary carbon,

C-2 (-C-NH2) ~145 - 150 strongly deshielded by the
attached nitrogen.

C-3 ~128 - 132 Aromatic CH carbon.
Aromatic quaternary carbon,

C-4 (-C-Br) ~110- 115 shielded by the heavy bromine
atom.

C-5 ~120 - 125 Aromatic CH carbon.

C-6 ~115-120 Aromatic CH carbon.

| C-7 (-C=0) | ~168 - 172 | Carbonyl carbon, characteristically found at the low-field end of the

spectrum.[4] |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR spectra.

e Sample Preparation:

o Accurately weigh 5-10 mg of 2-Amino-4-bromobenzamide.

o Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-de, as it is excellent

for observing exchangeable N-H protons) in a clean, dry NMR tube.
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o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

o Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature
(e.g., 298 K).[5]

o Data Acquisition:

o Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent
and perform automated or manual shimming to optimize the magnetic field homogeneity.

o H NMR: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set an
appropriate spectral width and acquisition time.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be
required due to the low natural abundance of 3C.

o Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decays (FIDs).

o Calibrate the chemical shift scale by setting the TMS signal to O ppm or the residual
solvent peak to its known value.

o Integrate the *H NMR signals and assign the peaks based on their chemical shift,
multiplicity, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups
within a molecule by measuring the absorption of infrared radiation corresponding to molecular
vibrations.
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Interpretation of the IR Spectrum

The IR spectrum of 2-Amino-4-bromobenzamide will be dominated by absorptions from the
N-H bonds of the amine and amide groups, the C=0 bond of the amide, and vibrations from the
aromatic ring.

o Causality of Vibrational Frequencies:

o N-H Stretching: Primary amines (-NHz) typically show two distinct stretching bands
(symmetric and asymmetric) in the 3300-3500 cm~* region. Primary amides (-CONH2)
also show two bands in a similar region.[6] These may overlap but are characteristic.

o C=0 Stretching (Amide 1): The carbonyl group of the amide produces a very strong, sharp
absorption band, typically between 1640-1680 cm~1.[7] Its exact position can be
influenced by hydrogen bonding.

o N-H Bending (Amide Il): This vibration, involving both N-H bending and C-N stretching,
results in a strong band around 1600-1640 cm~1.

o Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected between
1450-1600 cm~1.

o C-Br Stretching: The carbon-bromine bond vibration is expected in the fingerprint region,
typically between 500-650 cm~1.

Table 4: Characteristic IR Absorption Bands
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Wavenumber . . . .
( 1 Intensity Vibrational Mode Functional Group
cm-
Asymmetric & . .
. . Primary Amine (-
3450 - 3300 Medium-Strong Symmetric N-H NH:)
2
Stretch
Asymmetric & . .
) ) Primary Amide (-
3350 - 3180 Medium-Strong Symmetric N-H
CONHz2)
Stretch
1680 - 1640 Strong, Sharp C=0 Stretch (Amide )  Amide
1640 - 1600 Strong N-H Bend (Amide II) Amide
1600 - 1450 Medium-Weak C=C Stretch Aromatic Ring
C-H Out-of-Plane ) )
~800 - 850 Strong Substituted Aromatic

Bending

| 650 - 500 | Medium | C-Br Stretch | Aryl Halide |

Experimental Protocol for IR Data Acquisition (ATR-
FTIR)

Attenuated Total Reflectance (ATR) is a common, solvent-free method for analyzing solid
samples.

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the empty crystal.

o Sample Application: Place a small amount of the solid 2-Amino-4-bromobenzamide powder
directly onto the ATR crystal.

» Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the
sample and the crystal.

e Spectrum Collection: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise
ratio. The resulting spectrum is typically displayed in terms of transmittance or absorbance
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versus wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information
through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is
particularly powerful for confirming the elemental composition.

Analysis of the Mass Spectrum

e Molecular lon Peak (M*): The most critical feature in the mass spectrum of 2-Amino-4-
bromobenzamide is the molecular ion. Due to the natural isotopic abundance of bromine
(7°Br = 50.7%, 81Br = 49.3%), the molecular ion will appear as a pair of peaks of nearly equal
intensity, separated by 2 m/z units.[8] This "M, M+2" pattern is a definitive indicator of the

presence of a single bromine atom in the molecule or fragment.

o Fragmentation Pathway: Electron ionization (EI) or collision-induced dissociation (CID) will
cause the molecular ion to fragment in predictable ways. A plausible fragmentation involves
the loss of the amide moiety or the bromine atom.

Plausible MS Fragmentation Pathway

[C7H7BrN20]*
m/z = 214/216

[C7HsBrN]*+ [C7H7N20]*
m/z = 198/200 m/z = 135

Click to download full resolution via product page
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Caption: A potential fragmentation pathway for 2-Amino-4-bromobenzamide under mass
spectrometry analysis.

Table 5: Predicted m/z Values for Key lons (HRMS)

Calculated m/z

lon Formula (M+HT") Rationale
Protonated
214.98146 |
[M+H]* [C7HsBrN20]+ molecule (°Br /
216.97941

81Br isotopes).[3]

236.96340 / Sodium adduct (7°Br /
[M+Na]* [C7H7BrN2ONa]* _

238.96135 81Br isotopes).[3]

197.96033 / Fragment from loss of
[M-NHz]* [C7HsBrN]* ]

199.95828 the amino group.

| [M-CONHz]* | [CeHsBrN]* | 170.96543 / 172.96338 | Fragment from loss of the carboxamide
group. |

Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a
standard method for analyzing non-volatile polar compounds.

o Sample Preparation: Prepare a dilute solution of the compound (~1-10 pg/mL) in a suitable
solvent system (e.g., methanol/water with 0.1% formic acid).

o LC Separation (Optional but Recommended): Inject the sample onto an LC system (e.g.,
using a C18 column) to purify it before it enters the mass spectrometer. This is a crucial step
for quality control.

« lonization: The sample eluting from the LC is introduced into the ESI source, where it is
nebulized and ionized, typically forming protonated molecules [M+H]* in positive ion mode.

e Mass Analysis:
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o Full Scan MS: The mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) scans a
range of m/z values to detect the molecular ions.[9]

o Tandem MS (MS/MS): For structural confirmation, the precursor ion of interest (e.g., m/z
214.98) is selected, fragmented in a collision cell, and the resulting product ions are
analyzed.[10] This provides the fragmentation pattern.

Conclusion

The structural identity and purity of 2-Amino-4-bromobenzamide can be unequivocally
established through a combination of NMR, IR, and MS techniques. NMR spectroscopy
confirms the precise arrangement of protons and carbons in the molecular framework. IR
spectroscopy provides rapid confirmation of essential functional groups, including the amine
and amide moieties. Finally, mass spectrometry verifies the molecular weight and elemental
composition, with the characteristic bromine isotopic pattern serving as a definitive signature.
The integrated application of these methods, guided by the protocols and interpretations
outlined in this guide, provides a robust system for the comprehensive characterization of this
important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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